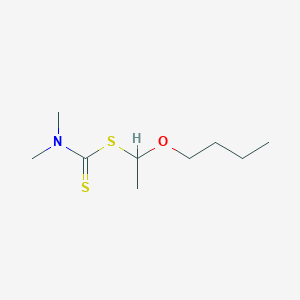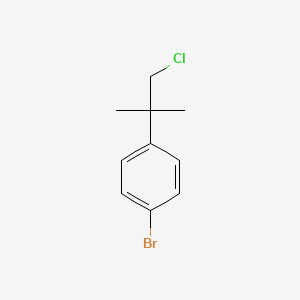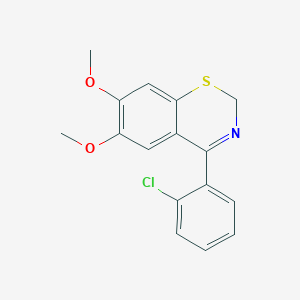
Biphenyl-4-yl 5-bromo-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl 5-bromo-2-furoate is an organic compound that features a biphenyl group attached to a 5-bromo-2-furoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl 5-bromo-2-furoate typically involves the coupling of biphenyl derivatives with 5-bromo-2-furoic acid or its derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a brominated furoate under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-4-yl 5-bromo-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furoate group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The biphenyl group can participate in further coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted furoates with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl 5-bromo-2-furoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl 5-bromo-2-furoate depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
- Biphenyl-4-yl 5-chloro-2-furoate
- Biphenyl-4-yl 5-iodo-2-furoate
- Biphenyl-4-yl 5-fluoro-2-furoate
Uniqueness
Biphenyl-4-yl 5-bromo-2-furoate is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts . This reactivity can be advantageous in synthetic applications where selective functionalization is required.
Propiedades
| 93261-71-3 | |
Fórmula molecular |
C17H11BrO3 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C17H11BrO3/c18-16-11-10-15(21-16)17(19)20-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
Clave InChI |
ACLQMFOVSIADTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


